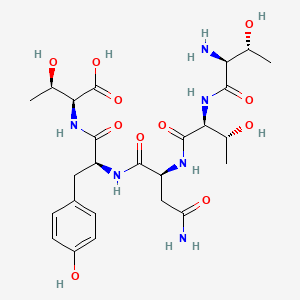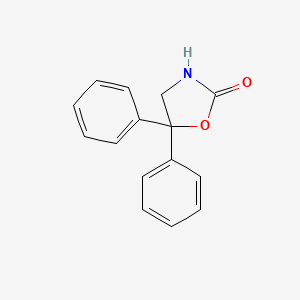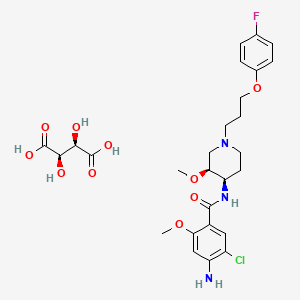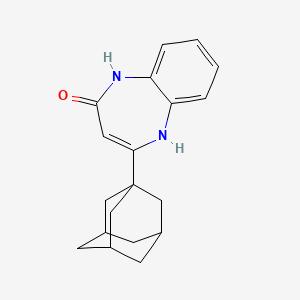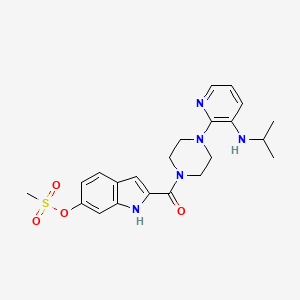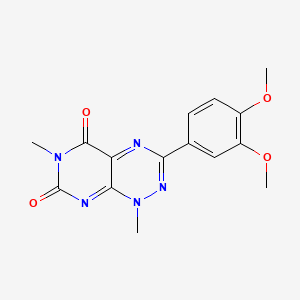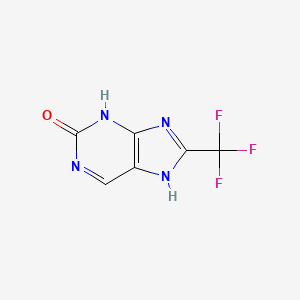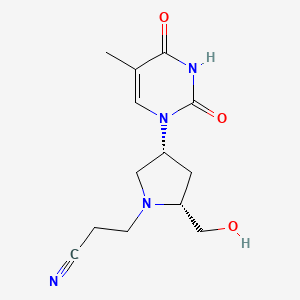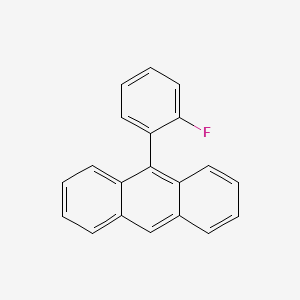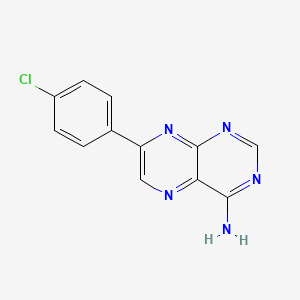
7-(4-Chlorophenyl)pteridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Chlorophenyl)pteridin-4-amine is a heterocyclic compound that contains fused pyrimidine and pyrazine rings It is characterized by the presence of a chlorophenyl group at the 7th position and an amine group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)pteridin-4-amine typically involves the reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride . This reaction results in the formation of an alkyne functionalized pterin derivative, which can be further functionalized using various chemical reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Chlorophenyl)pteridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium hydride, propargyl alcohol, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with propargyl alcohol results in the formation of an alkyne functionalized pterin derivative .
Aplicaciones Científicas De Investigación
7-(4-Chlorophenyl)pteridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(4-Chlorophenyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-(4-Chlorophenyl)pteridin-4-amine include other pteridine derivatives such as:
Uniqueness
This compound is unique due to its specific structural features, including the chlorophenyl group and the amine group at the 4th position. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
30119-41-6 |
|---|---|
Fórmula molecular |
C12H8ClN5 |
Peso molecular |
257.68 g/mol |
Nombre IUPAC |
7-(4-chlorophenyl)pteridin-4-amine |
InChI |
InChI=1S/C12H8ClN5/c13-8-3-1-7(2-4-8)9-5-15-10-11(14)16-6-17-12(10)18-9/h1-6H,(H2,14,16,17,18) |
Clave InChI |
NLDSWOLVJGNUOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
